

# In-Depth Technical Guide: Discovery and Synthesis of CM304

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**CM304** is a highly selective sigma-1 ( $\sigma$ 1) receptor antagonist that has demonstrated significant potential in preclinical models of pain relief. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **CM304**. It includes a summary of its chemical properties, a generalized synthesis protocol, detailed experimental procedures for its in vivo evaluation, and quantitative data from key studies. Furthermore, this guide presents diagrams of the sigma-1 receptor signaling pathway, a representative experimental workflow, and the chemical synthesis route to facilitate a deeper understanding of this promising therapeutic candidate.

## Introduction to CM304

CM304, also identified by the synonym [18F]FTC-146 in its radiolabeled form, is a potent and selective antagonist of the sigma-1 receptor. Its chemical name is 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. By antagonizing this receptor, CM304 has been shown to produce significant antinociceptive and anti-allodynic effects in animal models of neuropathic and inflammatory pain.



**Chemical Properties of CM304** 

| Property          | Value                                                                                             |
|-------------------|---------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-onehydrochloride[1]              |
| Synonyms          | CM-304, CM 304                                                                                    |
| CAS Number        | 1417742-48-3 (HCl salt)[1]                                                                        |
| Molecular Formula | C18H26CIFN2OS[1]                                                                                  |
| Molecular Weight  | 372.94 g/mol [1]                                                                                  |
| Appearance        | Solid powder                                                                                      |
| Solubility        | Soluble in DMSO                                                                                   |
| Storage           | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |

# Synthesis of CM304

A detailed, step-by-step synthesis protocol for **CM304** is not publicly available in the reviewed literature. However, based on the general synthesis of 6-substituted-benzothiazol-2(3H)-ones, a plausible synthetic route can be proposed. The synthesis would likely begin with a substituted aniline, followed by the formation of the benzothiazole core and subsequent alkylation to introduce the azepane and fluoropropyl moieties.

# **Generalized Synthetic Scheme**





Click to download full resolution via product page

Caption: Generalized synthetic pathway for CM304.

## In Vivo Characterization of CM304

The primary in vivo characterization of **CM304** has been described in the study by Cirino et al. (2019), which investigated its analgesic and anti-allodynic properties in mouse models of pain. [2][3][4]

### **Data Presentation**

The following tables summarize the quantitative data from the key in vivo experiments.

Table 1: Antinociceptive Efficacy of CM304 in the Acetic Acid-Induced Writhing Test[2][3][4][5]



| Compound           | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
|--------------------|--------------------|-------------------------|
| CM304              | 0.48               | 0.09–1.82               |
| AZ-66 (analog)     | 2.31               | 1.02-4.81               |
| Morphine (control) | 1.75               | 0.31–7.55               |

Table 2: Anti-allodynic Effects of **CM304** in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain[2][3][4]

| Treatment            | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold<br>(g) at Peak Effect |
|----------------------|--------------------|------------------------------------------------|
| Vehicle              | -                  | ~0.5                                           |
| CM304                | 10                 | ~1.0                                           |
| CM304                | 20                 | ~1.5                                           |
| CM304                | 45                 | ~2.5                                           |
| Gabapentin (control) | 50                 | ~2.5                                           |

Table 3: Antinociceptive Effects of CM304 in the Formalin Paw Assay[2][3][4]

| Compound           | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
|--------------------|--------------------|-------------------------|
| CM304              | 17.5               | 12.7–25.2               |
| AZ-66 (analog)     | 11.6               | 8.29–15.6               |
| Morphine (control) | 3.87               | 2.85–5.18               |

# **Experimental Protocols**

The following are detailed methodologies for the key in vivo experiments cited.

#### 3.2.1. Animals



Male ICR mice weighing 20-25 g were used for all experiments. The animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were approved by the Institutional Animal Care and Use Committee.

#### 3.2.2. Acetic Acid-Induced Writhing Test

- Mice were administered CM304, AZ-66, morphine, or vehicle via intraperitoneal (i.p.) injection.
- Thirty minutes after drug administration, mice were injected i.p. with 0.6% acetic acid solution (10 mL/kg).
- Immediately after the acetic acid injection, mice were placed in an observation chamber, and the number of writhes (a specific stretching posture) was counted for 30 minutes.
- The percentage of antinociception was calculated using the formula: ((mean writhes in control group individual writhes in treated group) / mean writhes in control group) \* 100.
- ED50 values were calculated from the dose-response curves.

#### 3.2.3. Chronic Constriction Injury (CCI) Model

- Mice were anesthetized, and the right sciatic nerve was exposed.
- Four loose ligatures were tied around the nerve.
- Mechanical allodynia was assessed using von Frey filaments at baseline and various time points after surgery.
- The paw withdrawal threshold was determined by applying filaments of increasing force to the plantar surface of the hind paw.
- **CM304**, gabapentin, or vehicle was administered i.p., and paw withdrawal thresholds were measured at different time points post-dosing.

#### 3.2.4. Formalin Paw Assay



- Mice were administered CM304, AZ-66, morphine, or vehicle i.p.
- Thirty minutes later, 20  $\mu$ L of 5% formalin solution was injected into the plantar surface of the right hind paw.
- The time spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
- The percentage of antinociception was calculated for both phases.

## **Mechanism of Action and Signaling Pathway**

**CM304** exerts its effects by acting as an antagonist at the sigma-1 receptor. This receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. In a resting state, it is associated with the binding immunoglobulin protein (BiP). Upon cellular stress or ligand binding, the sigma-1 receptor can dissociate from BiP and interact with various client proteins, including ion channels and G-protein coupled receptors, to modulate their activity. As an antagonist, **CM304** is presumed to bind to the sigma-1 receptor and prevent its interaction with downstream signaling partners, thereby inhibiting its modulatory functions.

# **Sigma-1 Receptor Signaling Pathway**





Click to download full resolution via product page

Caption: Proposed signaling pathway of the Sigma-1 receptor and the inhibitory action of **CM304**.

# **Experimental Workflow Visualization**



The following diagram illustrates the workflow for the Chronic Constriction Injury (CCI) model, a key experiment in evaluating the anti-allodynic effects of **CM304**.



Click to download full resolution via product page

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.



## Conclusion

**CM304** is a selective sigma-1 receptor antagonist with demonstrated efficacy in preclinical models of pain. Its ability to alleviate both inflammatory and neuropathic pain highlights its potential as a novel analgesic. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical and biological data for **CM304**. While a detailed synthesis protocol is not yet publicly available, the provided information on its biological activity, mechanism of action, and experimental evaluation serves as a robust foundation for further investigation and development of this promising compound. Further studies are warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride 95% |
  CAS: 1417742-48-3 | AChemBlock [achemblock.com]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain [frontiersin.org]
- 4. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of CM304]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606738#discovery-and-synthesis-of-cm304]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com